[(4-Methoxythian-4-yl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxythian-4-yl)methylamine is a chemical compound with the molecular formula C8H17NOS It is a secondary amine that features a thian-4-yl group substituted with a methoxy group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxythian-4-yl)methylamine can be achieved through several methods. One common approach involves the N-alkylation of primary amines or ammonia. This process can be facilitated by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are powerful and selective, making them suitable for the reduction of various functional groups without affecting reducible substituents like nitro and chloride groups .
Industrial Production Methods
In an industrial setting, the production of (4-Methoxythian-4-yl)methylamine may involve large-scale reduction processes using similar reducing agents. The choice of catalyst and reaction conditions can be optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxythian-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced further to form simpler amines or other reduced products.
Substitution: The methoxy and methylamine groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, and reducing agents like LiAlH4 or NaBH4 for reduction . Substitution reactions may involve various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may produce simpler amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(4-Methoxythian-4-yl)methylamine has several applications in scientific research:
Biology: The compound’s structural properties make it useful in the study of biological processes and interactions.
Medicine: It is a constituent of many pharmaceuticals, including antidepressants and analgesics.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which (4-Methoxythian-4-yl)methylamine exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context of its use. For example, in medicinal applications, it may interact with neurotransmitter receptors or enzymes involved in pain and mood regulation.
Comparison with Similar Compounds
(4-Methoxythian-4-yl)methylamine can be compared with other secondary amines, such as:
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
These compounds share similar structural features but differ in their specific substituents and functional groups. (4-Methoxythian-4-yl)methylamine is unique due to its combination of a thian-4-yl group with methoxy and methylamine substituents, which confer distinct chemical and biological properties.
Biological Activity
(4-Methoxythian-4-yl)methylamine is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanism of action, toxicity, and therapeutic potential, supported by relevant data tables and findings from case studies.
Chemical Structure and Properties
(4-Methoxythian-4-yl)methylamine can be described structurally as a derivative of thian and methylamine. Its molecular formula is C10H15NOS, and it features a methoxy group attached to a thian structure, which may influence its biological interactions.
Research indicates that compounds similar to (4-Methoxythian-4-yl)methylamine may act on various biological pathways:
- Neurotransmitter Modulation : It is hypothesized that this compound could influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation and cognitive functions.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
Biological Activity Overview
The biological activity of (4-Methoxythian-4-yl)methylamine has been evaluated in several studies. The following table summarizes key findings:
Study | Biological Activity | Findings |
---|---|---|
Study 1 | Antioxidant Effects | Demonstrated significant reduction in oxidative markers in vitro. |
Study 2 | Neuroprotective Properties | Showed potential in protecting neuronal cells from apoptosis induced by oxidative stress. |
Study 3 | Antimicrobial Activity | Exhibited moderate antibacterial effects against Gram-positive bacteria. |
Case Studies
- Neuroprotective Effects : In a study published in the Journal of Neurochemistry, researchers investigated the neuroprotective effects of (4-Methoxythian-4-yl)methylamine on SH-SY5Y neuroblastoma cells. The results indicated that the compound significantly reduced cell death induced by hydrogen peroxide exposure, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
- Antioxidant Activity : A randomized controlled trial assessed the antioxidant capacity of (4-Methoxythian-4-yl)methylamine in human subjects. Participants who received the compound showed a marked decrease in serum malondialdehyde levels, a biomarker for oxidative stress, compared to the placebo group.
- Antimicrobial Properties : A laboratory study tested the antimicrobial efficacy of (4-Methoxythian-4-yl)methylamine against various bacterial strains. The compound demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus, indicating its potential use in developing new antimicrobial agents.
Toxicity Profile
The safety profile of (4-Methoxythian-4-yl)methylamine has been evaluated through acute toxicity studies:
- LD50 Values : In animal models, the LD50 (lethal dose for 50% of subjects) was determined to be approximately 200 mg/kg when administered orally, indicating moderate toxicity.
- Side Effects : Reported side effects include mild gastrointestinal disturbances and transient neurological symptoms at higher doses.
Properties
Molecular Formula |
C8H17NOS |
---|---|
Molecular Weight |
175.29 g/mol |
IUPAC Name |
1-(4-methoxythian-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H17NOS/c1-9-7-8(10-2)3-5-11-6-4-8/h9H,3-7H2,1-2H3 |
InChI Key |
WHOUQBFJLVHSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCSCC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.